molecular formula C12H16N2O6 B12407000 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12407000
M. Wt: 284.26 g/mol
InChI Key: NWNCURZHPMUJOS-APIGRQRTSA-N
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Description

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the glycosylation of a protected sugar derivative with a pyrimidine base under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidine compounds .

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting viral DNA polymerase, thereby preventing the replication of viral DNA. This mechanism is particularly effective against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The molecular targets include viral DNA polymerase and thymidylate phosphorylase, which are essential for viral DNA synthesis .

Comparison with Similar Compounds

Uniqueness: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural configuration and the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted antiviral and anticancer therapies.

Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O6/c1-2-4-12(6-15)9(18)8(17)10(20-12)14-5-3-7(16)13-11(14)19/h2-3,5,8-10,15,17-18H,1,4,6H2,(H,13,16,19)/t8-,9?,10+,12+/m0/s1

InChI Key

NWNCURZHPMUJOS-APIGRQRTSA-N

Isomeric SMILES

C=CC[C@]1(C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO

Canonical SMILES

C=CCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO

Origin of Product

United States

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